molecular formula C7H8ClF3N2 B151384 (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride CAS No. 1187932-68-8

(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Cat. No.: B151384
CAS No.: 1187932-68-8
M. Wt: 212.6 g/mol
InChI Key: YWIVAUJFAGZFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group

Preparation Methods

The synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride typically involves two main methods:

Industrial production methods often rely on these synthetic routes, with specific reaction conditions optimized for large-scale manufacturing.

Chemical Reactions Analysis

(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring play crucial roles in its biological activity, influencing its binding affinity and specificity towards various enzymes and receptors .

Comparison with Similar Compounds

(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-12-6(5)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIVAUJFAGZFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Reactant of Route 2
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Reactant of Route 3
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Reactant of Route 4
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Reactant of Route 5
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Reactant of Route 6
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

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